An In-depth Technical Guide on the Initial Synthesis of 3,4-dichloro-1-butene from Butadiene
An In-depth Technical Guide on the Initial Synthesis of 3,4-dichloro-1-butene from Butadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 3,4-dichloro-1-butene, a key intermediate in the production of chloroprene and other industrially significant compounds. The focus is on the initial synthesis from 1,3-butadiene, detailing reaction mechanisms, experimental protocols, and quantitative data.
Introduction
3,4-dichloro-1-butene is a crucial chemical intermediate, primarily utilized in the synthesis of chloroprene (2-chloro-1,3-butadiene), the monomer for neoprene production. The most common industrial method for its preparation is the chlorination of 1,3-butadiene. This process, however, typically yields a mixture of two isomeric dichlorobutenes: 3,4-dichloro-1-butene (1,2-addition product) and 1,4-dichloro-2-butene (1,4-addition product). The latter can be isomerized to the desired 3,4-dichloro-1-butene. This guide will delve into the specifics of these reactions, providing detailed experimental insights.
Reaction Mechanism and Pathways
The chlorination of 1,3-butadiene can proceed through different mechanisms, primarily free-radical or electrophilic addition, depending on the reaction conditions.
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Free-Radical Chlorination (High Temperature, Gas Phase): At elevated temperatures, the reaction is believed to proceed via a free-radical chain mechanism. Chlorine molecules dissociate into chlorine radicals, which then attack the butadiene molecule. This process is less selective and often requires high temperatures.
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Electrophilic Addition (Low Temperature, Liquid Phase): In the liquid phase and at lower temperatures, the reaction is more likely to follow an electrophilic addition pathway. A chlorine molecule polarizes and the electrophilic end is attacked by the π-electrons of the butadiene, forming a resonance-stabilized allylic carbocation intermediate. The subsequent attack by a chloride ion at either the C2 or C4 position leads to the formation of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene, respectively.
The ratio of these two isomers is highly dependent on the reaction conditions, with the 1,4-adduct often being the thermodynamically more stable product. However, for the synthesis of chloroprene, the 1,2-adduct (3,4-dichloro-1-butene) is the desired precursor.[1][2]
Caption: Chlorination of 1,3-butadiene to dichlorobutene isomers.
Quantitative Data Summary
The yield and isomer ratio of the chlorination of butadiene are highly sensitive to the reaction conditions. The following table summarizes key quantitative data from various sources.
| Reaction Condition | Temperature (°C) | Phase | Catalyst/Solvent | Product Ratio (3,4-DCB:1,4-DCB) | Overall Yield (%) | Byproducts | Reference |
| Vapor Phase | 240-300 | Gas | None | - | High | Higher boiling point chlorinated hydrocarbons | [3] |
| Vapor Phase | 300-350 | Gas | None | - | 93 | Dichlorobutene isomers | [4] |
| Liquid Phase | <0 | Liquid | Chloroform or Carbon Disulfide | ~2:1 | - | - | [4] |
| Liquid Phase | 25-100 | Liquid | Butane or Pentane | - | >91 | Hydrogen chloride, other chlorinated hydrocarbons | [5] |
| Catalytic Equilibrium | 100 | Liquid | Catalyst | 21:79 (cis and trans) | - | - | [4] |
*DCB = Dichlorobutene
Experimental Protocols
Detailed experimental procedures are crucial for reproducible synthesis. Below are protocols derived from patented industrial processes.
This method is a high-temperature process for the continuous production of dichlorobutenes.
Objective: To synthesize a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene from 1,3-butadiene and chlorine in the gas phase.
Apparatus: A reactor designed for gas-phase reactions at high temperatures, equipped with inlets for gaseous reactants, a mixing nozzle, a heating system to maintain the reaction temperature, and an outlet for the product stream. A condenser and separation unit are required for product collection and purification.
Procedure:
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Gaseous 1,3-butadiene and chlorine are continuously introduced into the reactor. The reactants can be introduced concentrically through a nozzle to ensure rapid mixing.[3]
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A portion of the hot mixed gases from the reactor is withdrawn and recycled back to the reactor inlet along with the fresh feed of chlorine and butadiene. This recycling helps to maintain the reactor temperature within the optimal range of 240-300°C.[3]
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The reaction is highly exothermic, and the temperature is controlled by the rate of reactant feed and the amount of recycled gas.
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The product stream, consisting of dichlorobutenes, unreacted butadiene, and byproducts, is continuously withdrawn from the reactor.
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The product stream is cooled and condensed. Excess butadiene is separated and can be recycled back to the reactor.[3]
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The condensed liquid, containing the mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene, is then subjected to further purification, typically distillation, to separate the isomers.
Workflow Diagram:
Caption: Workflow for vapor-phase chlorination of butadiene.
This method is conducted at lower temperatures and can offer better selectivity.
Objective: To synthesize a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene in a liquid solvent.
Apparatus: An evaporatively cooled reactor, a reflux condenser, inlets for reactants and solvent, and an outlet for the product stream connected to a stripper column.
Procedure:
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The reactor is charged with a suitable inert solvent, such as butane or pentane.[5]
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1,3-butadiene and elemental chlorine are continuously fed into the reactor. A free radical inhibitor may be added to minimize side reactions.[5]
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The reaction is maintained at a temperature between 25-100°C. The heat of the reaction is removed by the vaporization of the solvent and unreacted butadiene.[5]
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The vaporized solvent and butadiene are passed through an overhead reflux condenser and returned to the reactor, maintaining a constant temperature and reaction volume.[5]
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A portion of the liquid reaction mixture is continuously withdrawn from the bottom of the reactor and fed to a stripper column.
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In the stripper column, the unreacted 1,3-butadiene and the solvent are separated from the dichlorobutene products and recycled back to the reactor.[5]
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The dichlorobutene mixture is collected from the bottom of the stripper column for further purification and isomerization if necessary.
Workflow Diagram:
Caption: Workflow for liquid-phase chlorination of butadiene.
Isomerization of 1,4-dichloro-2-butene
Since the chlorination of butadiene produces a mixture of isomers, and 3,4-dichloro-1-butene is the desired product for chloroprene synthesis, the isomerization of the 1,4-dichloro-2-butene co-product is an important industrial step. This is typically achieved by heating the mixture in the presence of a catalyst, such as copper(I) chloride or iron salts.[1] An equilibrium is established between the two isomers.[4] The lower boiling point of 3,4-dichloro-1-butene allows for its separation from the equilibrium mixture by distillation.
Conclusion
The synthesis of 3,4-dichloro-1-butene from 1,3-butadiene is a well-established industrial process. The choice between vapor-phase and liquid-phase chlorination depends on various factors, including desired selectivity, energy costs, and equipment availability. While both methods produce a mixture of isomers, subsequent isomerization and purification steps allow for the isolation of the desired 3,4-dichloro-1-butene. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals working with this important chemical intermediate.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 3. GB1276788A - Improved process for the preparation of dichloro butenes by chlorination of butadiene - Google Patents [patents.google.com]
- 4. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US5077443A - Process for the liquid phase chlorination of 1,3-butadiene - Google Patents [patents.google.com]
